Afatinib dimaleate is a chemical compound primarily investigated for its anticancer properties. [] It is the dimaleate salt form of Afatinib, an orally administered, irreversible inhibitor of ErbB family receptors, which include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), ErbB3, and ErbB4. [, , ] While exhibiting potential in cancer research, Afatinib dimaleate is not a clinically approved drug for general use and should not be considered a medication. The information presented here is strictly for scientific research purposes and excludes details regarding drug use, dosage, or potential side effects.
Afatinib dimaleate is classified as a small molecule targeted therapy. It belongs to the class of tyrosine kinase inhibitors, specifically targeting the ErbB family of receptors, which includes the epidermal growth factor receptor. The compound is synthesized from various chemical precursors and has been extensively studied for its efficacy in oncology.
Afatinib dimaleate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's chemical formula is CHClFNOS, with a molecular weight of 505.99 g/mol.
The chemical reactions involved in synthesizing afatinib dimaleate include:
These reactions are carefully controlled to minimize impurities and maximize yield .
Afatinib dimaleate exerts its pharmacological effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits downstream signaling pathways that promote cell proliferation and survival.
Afatinib dimaleate exhibits specific physical and chemical properties that are relevant for its application:
These properties are critical for ensuring effective delivery in clinical settings.
Afatinib dimaleate is primarily utilized in oncology as a treatment option for patients with non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor gene. Its applications extend beyond treatment to include:
The ongoing research continues to explore additional therapeutic uses and combinations that may improve patient outcomes .
Afatinib dimaleate (marketed as Gilotrif® or Giotrif®) represents a significant advancement in tyrosine kinase inhibitor (TKI) therapeutics. Developed by Boehringer Ingelheim, it originated from the need to overcome limitations of first-generation EGFR inhibitors like gefitinib and erlotinib. Its discovery program focused on irreversible ErbB family blockade, leveraging the covalent binding mechanism to improve efficacy against resistance-prone mutations [3] [9].
The drug’s approval timeline highlights its clinical importance:
Table 1: Key Regulatory Milestones for Afatinib Dimaleate
Date | Approving Agency | Indication |
---|---|---|
July 12, 2013 | FDA | First-line metastatic NSCLC with EGFR exon 19 del/L858R mutations |
April 15, 2016 | FDA | Squamous NSCLC after platinum chemotherapy |
January 12, 2018 | FDA | First-line metastatic NSCLC with additional EGFR mutations (G719X/L861Q/S768I) |
September 2013 | EMA | EGFR TKI-naïve advanced NSCLC with activating mutations |
Afatinib’s development reflects a strategic shift toward mutation-specific targeting, driven by molecular profiling advancements. Current clinical trials explore applications in cholangiocarcinoma, HER2-mutant breast cancer, and other solid tumors [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7